molecular formula C18H24N2O B14328873 N-ethoxy-N-ethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine

N-ethoxy-N-ethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine

Katalognummer: B14328873
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: IVVYXBXQAXFSJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethoxy-N-ethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine is a complex organic compound that features a pyridine ring, a phenyl group, and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethoxy-N-ethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine typically involves the reaction of 3-phenyl-3-pyridin-2-ylpropan-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-ethoxy-N-ethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or ethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted amine compounds.

Wissenschaftliche Forschungsanwendungen

N-ethoxy-N-ethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-ethoxy-N-ethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-ethoxy-N-ethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine is unique due to its specific combination of ethoxy, ethyl, phenyl, and pyridine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C18H24N2O

Molekulargewicht

284.4 g/mol

IUPAC-Name

N-ethoxy-N-ethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine

InChI

InChI=1S/C18H24N2O/c1-3-20(21-4-2)15-13-17(16-10-6-5-7-11-16)18-12-8-9-14-19-18/h5-12,14,17H,3-4,13,15H2,1-2H3

InChI-Schlüssel

IVVYXBXQAXFSJG-UHFFFAOYSA-N

Kanonische SMILES

CCN(CCC(C1=CC=CC=C1)C2=CC=CC=N2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.